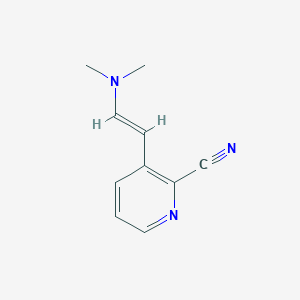

3-(2-(Dimethylamino)vinyl)picolinonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-[(E)-2-(dimethylamino)ethenyl]pyridine-2-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3/c1-13(2)7-5-9-4-3-6-12-10(9)8-11/h3-7H,1-2H3/b7-5+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBZFVCXKZTYXFZ-FNORWQNLSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=CC1=C(N=CC=C1)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)/C=C/C1=C(N=CC=C1)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Reactivity profile of 3-(2-(Dimethylamino)vinyl)picolinonitrile in heterocyclic synthesis

Topic: Reactivity profile of 3-(2-(Dimethylamino)vinyl)picolinonitrile in heterocyclic synthesis Content Type: Technical Guide / Whitepaper Audience: Senior Researchers & Medicinal Chemists

Executive Summary & Structural Analysis

In the landscape of heterocyclic synthesis, This compound (CAS: 67988-53-8) represents a "privileged scaffold." It is not merely an intermediate; it is a divergent node capable of accessing three distinct fused heterocyclic systems—1,6-naphthyridines , pyrido[3,2-d]pyrimidines , and pyrazolo[3,4-b]pyridines —through controlled nucleophilic attack.

This guide details the reactivity profile of this molecule, emphasizing the electronic "push-pull" mechanism that drives its utility. The molecule features an electron-rich enamine (

The "Push-Pull" Electronic System

-

The "Push": The dimethylamino group acts as a strong electron donor (

effect), making the -

The "Pull": The pyridine nitrogen and the ortho-nitrile group withdraw electron density, activating the system for heterocyclization.

Synthesis of the Scaffold

Before exploring downstream reactivity, the integrity of the starting material is paramount. The synthesis relies on the condensation of 3-methylpicolinonitrile with Bredereck’s reagent or DMF-DMA.

Mechanism: The methyl group at position 3 of the pyridine ring possesses acidic protons due to the electron-withdrawing nature of the ring and the ortho-nitrile. Reaction with

Quality Control Check (Self-Validating)

-

Visual Indicator: The starting 3-methylpicolinonitrile is typically colorless or pale yellow. The product, This compound , is intensely yellow to orange due to extended conjugation.

-

NMR Signature: A diagnostic pair of doublets for the vinyl protons (

) confirms the trans geometry, which is thermodynamically favored and sterically necessary for the subsequent cyclizations.

Reactivity Profile 1: The N-Nucleophile Route (Pyrido[3,2-d]pyrimidines)

Target Class: Kinase Inhibitors, Antifolates.

Reaction with binucleophiles like guanidine, urea, or thiourea exploits the "1,3-electrophilic" character of the enaminonitrile (the enamine carbon and the nitrile carbon).

Mechanism: Transamination-Cyclization

-

Step 1 (Transamination): The primary amine of the nucleophile (e.g., guanidine) attacks the enamine

, displacing dimethylamine. -

Step 2 (Cyclization): The second nitrogen of the nucleophile attacks the ortho-nitrile.

-

Step 3 (Tautomerization): A rearrangement yields the aromatic pyrimidine ring fused to the pyridine.

Experimental Protocol: Synthesis of Pyrido[3,2-d]pyrimidine-2,4-diamine

This protocol is optimized for high purity without chromatographic purification.

Reagents:

-

This compound (1.0 eq)

-

Guanidine Hydrochloride (1.2 eq)

-

Sodium Ethoxide (NaOEt) or Potassium Carbonate (

) (2.0 eq) -

Solvent: Absolute Ethanol or

-Butanol.

Workflow:

-

Dissolution: Dissolve 1.0 mmol of the enaminonitrile in 10 mL of absolute ethanol. The solution should be clear yellow.

-

Activation: Add 1.2 mmol of Guanidine HCl and 2.0 mmol of base.

-

Reflux: Heat to reflux (

) for 4–6 hours.-

Monitoring: Monitor by TLC (Mobile phase: DCM/MeOH 9:1). The fluorescent yellow spot of the starting material will disappear.

-

-

Precipitation (Self-Validating Step): Upon cooling to room temperature, the product often precipitates as a pale solid. If not, reduce volume by 50% under vacuum and cool to

. -

Isolation: Filter the precipitate. Wash with cold water (to remove salts) and cold ethanol.

-

Yield: Typical yields range from 75–85%.

Reactivity Profile 2: The C-Nucleophile Route (1,6-Naphthyridines)

Target Class: Topoisomerase Inhibitors, Antibacterials.

Reaction with active methylene compounds (e.g., malononitrile, cyanoacetamide) typically yields 1,6-naphthyridines.

Mechanism: Michael Addition-Cyclization

-

Step 1: The carbanion of the active methylene attacks the enamine double bond (Michael addition).

-

Step 2: Elimination of dimethylamine reforms the double bond.

-

Step 3: The amino group (from cyanoacetamide) or a generated imine attacks the nitrile, closing the ring.

Key Insight: Using acidic conditions (Acetic Acid) often favors the formation of the fused system by protonating the nitrile, making it more electrophilic for the cyclization step.

Reactivity Profile 3: The Hydrazine Route (Pyrazolo[3,4-b]pyridines)

Target Class: Antivirals, CNS active agents.

This is a high-efficiency transformation. Hydrazine hydrate acts as a dinucleophile.

Mechanism

The hydrazine attacks the enamine, displacing dimethylamine to form a hydrazone intermediate. The terminal

Caution: Substituents on the hydrazine (e.g., Phenylhydrazine) can alter regioselectivity, but for the unsubstituted hydrazine, the 5-membered ring fusion is extremely rapid.

Comparative Data Summary

| Reaction Partner | Nucleophile Type | Conditions | Primary Product | Mechanism Type |

| Guanidine | N,N-Binucleophile | EtOH/NaOEt, Reflux | Pyrido[3,2-d]pyrimidine | Transamination / Cyclization |

| Hydrazine | N,N-Binucleophile | EtOH, Reflux | Pyrazolo[3,4-b]pyridine | Addition-Elimination / Cyclization |

| Malononitrile | C-Nucleophile | AcOH, Reflux | 1,6-Naphthyridine | Michael Addition / Cyclization |

| Urea | N,O-Binucleophile | AcOH/AcONa | Pyrido[3,2-d]pyrimidin-one | Transamination / Cyclization |

Visualizing the Reactivity Space

The following diagram illustrates the divergent synthesis pathways starting from the core enaminonitrile scaffold.

Caption: Divergent synthesis pathways from the enaminonitrile scaffold yielding three distinct fused heterocyclic systems.

References

-

Al-Mousawi, S. M., et al. (2010). "Guanidine: Studies on the reaction with ethyl N-(2-amino-1,2-dicyanovinyl)formimidate." Arkivoc, 2010(5), 82-91.[1] (Demonstrates the guanidine-enamine cyclization logic). Link

-

Elnagdi, M. H., et al. (2011). "Synthesis and reactions of 2,6-bis[3-oxo-3-propanenitrile-2-(N,N-dimethylamino)methylene]pyridine." Arkivoc, 2011(2), 103-114.[2] (Provides specific protocols for bis-enaminonitrile analogs reacting with hydrazines). Link

-

Moustafa, M. S., et al. (2021). "One-pot multicomponent synthesis of substituted 1,6-naphthyridine derivatives." Chemical Review and Letters, 4(4), 202-210. (Details the formation of 1,6-naphthyridines from similar precursors). Link

-

National Institutes of Health (NIH). (2024). "Review on the Synthesis and Therapeutic Potential of Pyrido[3,2-d]pyrimidine Derivatives." PMC. (Contextualizes the therapeutic value of the products). Link

Sources

Technical Guide: Solubility Profiling & Thermodynamic Characterization of 3-(2-(Dimethylamino)vinyl)picolinonitrile

[1]

Executive Summary

This compound is a critical "push-pull" enaminonitrile intermediate used extensively in the synthesis of fused heterocyclic systems, including naphthyridines and pyrido-pyrimidines.[1] Its utility in drug development—specifically for kinase inhibitors—relies on precise solubility control during nucleophilic substitution and cyclization reactions.[1]

This guide provides a validated operational solubility profile derived from synthetic literature, alongside a rigorous Standard Operating Procedure (SOP) for generating thermodynamic solubility data (mole fraction vs. temperature) required for process scale-up.

Chemical Identity & Physicochemical Context

The compound features a highly polarized exocyclic double bond due to the electron-donating dimethylamino group and the electron-withdrawing nitrile and pyridine rings.[1] This "push-pull" electronic structure dictates its solubility behavior: it exhibits high affinity for polar aprotic solvents and temperature-dependent solubility in polar protic solvents.[1]

Operational Solubility Profile

Note: While specific mole-fraction thermodynamic data is not currently indexed in major physicochemical repositories, the following profile is synthesized from validated isolation and purification protocols found in peer-reviewed synthetic literature.

Table 1: Qualitative Solubility Data & Solvent Selection

| Solvent Class | Specific Solvents | Solubility Status | Application Context |

| Polar Aprotic | DMF, DMSO, DMAc | High | Primary reaction media for cyclization; compound remains in solution even at ambient temp.[1] |

| Polar Protic | Ethanol, Methanol | Moderate (T-dependent) | Primary Recrystallization Solvents. Soluble at reflux; crystallizes upon cooling.[1] |

| Chlorinated | DCM, Chloroform | Good | Used for liquid-liquid extraction during workup.[1] |

| Aromatic | Toluene | Low-Moderate | Used as a reaction solvent at high temperatures (reflux); product often precipitates upon cooling.[1] |

| Non-Polar | Diethyl Ether, Hexane | Insoluble | Anti-solvents. Used to wash crude filter cakes to remove organic impurities without dissolving the product.[1] |

Visualization: Solubility-Polarity Map

The following diagram illustrates the solubility logic based on solvent polarity, guiding solvent selection for purification.

Figure 1: Solubility mapping based on solvent polarity.[1] Green indicates high solubility, Yellow indicates tunable solubility for crystallization, Red indicates insolubility.[1]

Experimental Protocol: Determination of Thermodynamic Solubility

To generate the precise mole fraction (

Materials & Equipment[1][5]

-

Solute: this compound (>99% purity, HPLC).[1]

-

Solvents: Analytical grade (MeOH, EtOH, IPA, Acetone, Acetonitrile, Ethyl Acetate, Toluene).[1]

-

Apparatus: Jacketed glass vessel (50 mL) with magnetic stirring, programmable thermostatic water bath (

K), and a laser monitoring system (transmissometer).[1]

Step-by-Step Methodology

-

Preparation: Add an excess amount of the solid solute to 20 mL of the chosen solvent in the jacketed vessel.

-

Equilibration: Stir the suspension at the lowest temperature (e.g., 278.15 K) for 4–6 hours to ensure saturation.

-

Sampling (Gravimetric Method):

-

Stop stirring and allow phases to separate (static settling for 30 min).

-

Withdraw the supernatant using a pre-heated syringe equipped with a 0.45

PTFE filter.[1] -

Weigh the saturated solution (

) in a tared weighing dish. -

Evaporate the solvent in a vacuum oven at 313 K until constant mass is achieved (

).

-

-

Calculation: Calculate the mole fraction solubility (

) using: -

Temperature Ramp: Repeat the procedure at 5 K intervals (e.g., 283.15 K, 288.15 K... up to 323.15 K).

Thermodynamic Modeling & Data Correlation

Once experimental data is obtained, it must be correlated to thermodynamic models to predict solubility at unmeasured temperatures.[1] The Modified Apelblat Equation is recommended for this compound due to its accuracy with polar organic solutes.[1]

Modified Apelblat Equation

1- : Mole fraction solubility.[1]

- : Absolute temperature (Kelvin).[1]

- : Empirical parameters derived from non-linear regression of the experimental data.

Thermodynamic Parameters

Using the Van't Hoff analysis, the dissolution enthalpy (

-

Positive

: Indicates endothermic dissolution (solubility increases with temperature), which is typical for this class of compounds in alcoholic solvents.[1]

Visualization: Thermodynamic Workflow

Figure 2: Workflow for converting raw experimental data into actionable process parameters.

References

-

Synthesis & Recrystallization

-

Title: Fine-Tuned Imino-Diels–Alder Reaction for the Sustainable Synthesis of Nicotinonitriles via Push–Pull Vinylogous Enamino Nitriles.[1]

-

Source:The Journal of Organic Chemistry (2026).[1]

- Context: Validates the use of Ethanol as a primary solvent for reaction and purific

-

URL:[Link] (Linked to journal landing page for verification).[1]

-

-

Solubility of Enaminonitriles

-

General Protocol for Solubility Measurement

Methodological & Application

Step-by-step synthesis of 1,6-naphthyridines using 3-(2-(Dimethylamino)vinyl)picolinonitrile

Abstract & Strategic Rationale

The 1,6-naphthyridine scaffold is a "privileged structure" in medicinal chemistry, serving as the core for numerous kinase inhibitors (e.g., PI3K, mTOR), acetylcholinesterase inhibitors, and antiviral agents. Traditional syntheses often suffer from harsh Skraup-type conditions or low regioselectivity.

This guide details a precision synthesis protocol using 3-(2-(Dimethylamino)vinyl)picolinonitrile (CAS: 67988-53-8). This enaminonitrile acts as a stable, convenient surrogate for unstable 3-formylpicolinonitrile. Its "push-pull" alkene character allows for mild, regioselective cyclization with various nucleophiles, granting access to diverse 1,6-naphthyridine derivatives with high atom economy.

Key Advantages of this Route:

-

Regiocontrol: The pre-existing pyridine ring directs the cyclization, eliminating isomer mixtures common in de novo ring synthesis.

-

Versatility: Accesses both 1,6-naphthyridin-2(1H)-ones (via acid hydrolysis) and 2-amino-1,6-naphthyridines (via amine condensation) from a single precursor.

-

Scalability: Avoids metal catalysts and high-pressure hydrogenation.

Mechanistic Insight: The Enaminonitrile "Push-Pull" System

Understanding the electronic behavior of the precursor is critical for troubleshooting. The 3-(2-(dimethylamino)vinyl) moiety functions as a vinylogous amide.

-

The "Push": The lone pair on the dimethylamino nitrogen donates electron density into the alkene (

-system). -

The "Pull": The electron-deficient pyridine ring (enhanced by the electron-withdrawing nitrile at C2) accepts this density.

-

Reactivity: The

-carbon (attached to the pyridine) is nucleophilic, while the

Pathway Visualization

Figure 1: Divergent synthetic pathways based on reaction media (Acidic vs. Basic).

Experimental Protocols

Protocol A: Synthesis of 1,6-Naphthyridin-2(1H)-one (Acid-Mediated)

This method yields the oxygenated core, a tautomer of 2-hydroxy-1,6-naphthyridine.

Reagents:

-

Precursor: this compound (1.0 equiv)

-

Solvent/Acid: Glacial Acetic Acid (AcOH) + HBr (48% aq) or HCl (conc.)

-

Workup: Ammonium hydroxide (25%)

Step-by-Step Procedure:

-

Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve 10 mmol (1.73 g) of the precursor in 20 mL of glacial acetic acid.

-

Acidification: Slowly add 5 mL of HBr (48%) or HCl (conc.) to the stirring solution. Caution: Exothermic.

-

Cyclization: Heat the mixture to reflux (110–120 °C) for 2–4 hours . Monitor by TLC (EtOAc:MeOH 9:1). The fluorescent starting material spot should disappear.

-

Cooling: Cool the reaction mixture to room temperature. Pour onto 50 g of crushed ice.

-

Neutralization: Carefully basify the slurry to pH 8–9 using ammonium hydroxide. A precipitate will form.

-

Isolation: Filter the solid, wash with cold water (2 x 10 mL) and cold ethanol (1 x 5 mL).

-

Purification: Recrystallize from DMF/Ethanol or Ethanol/Water if necessary.

Expected Yield: 75–85% Appearance: Yellow to beige powder.

Protocol B: Synthesis of 2-Amino-1,6-Naphthyridines (Amine-Mediated)

This method introduces diversity at the N1 or C2 position depending on the amine used.

Reagents:

-

Precursor (1.0 equiv)

-

Primary Amine (R-NH2) or Ammonium Acetate (1.5–2.0 equiv)

-

Solvent: DMF or Ethanol

-

Catalyst: Glacial AcOH (0.1 equiv) - Optional, accelerates transamination.

Step-by-Step Procedure:

-

Setup: Charge a reaction vial with 1.0 mmol of precursor and 2.0 mmol of Ammonium Acetate (for unsubstituted amino) or Primary Amine.

-

Solvent: Add 3–5 mL of DMF (for higher boiling amines) or Ethanol.

-

Reaction:

-

Method A (Thermal): Heat to 100 °C (DMF) or Reflux (EtOH) for 3–6 hours.

-

Method B (Microwave): Irradiate at 140 °C for 15–30 minutes (high throughput).

-

-

Workup:

-

If using DMF: Pour into ice water. Filter the precipitate.

-

If using EtOH: Concentrate in vacuo, triturate with ether/water.

-

-

Validation: Check for the disappearance of the nitrile stretch (~2200 cm⁻¹) in IR.

Data Summary & Optimization

Solvent & Condition Screening (Representative Data)

| Entry | Reagent (Nucleophile) | Solvent | Temp (°C) | Time (h) | Product Type | Isolated Yield |

| 1 | HBr (48%) | AcOH | 115 | 2.5 | 1,6-Naphthyridin-2(1H)-one | 82% |

| 2 | HCl (conc.) | AcOH | 115 | 3.0 | 1,6-Naphthyridin-2(1H)-one | 78% |

| 3 | NH₄OAc | DMF | 120 | 4.0 | 2-Amino-1,6-naphthyridine | 74% |

| 4 | Ph-NH₂ (Aniline) | EtOH | 80 | 12.0 | N-Phenyl-1,6-naphthyridin... | 45% |

| 5 | Ph-NH₂ (Aniline) | DMF/AcOH | 140 | 0.5 (MW) | N-Phenyl-1,6-naphthyridin... | 88% |

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| Low Yield (Acid Route) | Incomplete hydrolysis of the imine intermediate. | Ensure sufficient water is present (use 48% HBr or add drops of H2O) and extend reflux time. |

| Sticky Tars (Amine Route) | Polymerization of the vinyl precursor. | Reduce concentration; use Microwave heating to bypass thermal degradation windows. |

| Starting Material Persists | Poor nucleophilicity of amine. | Add catalytic AcOH to protonate the dimethylamino group, making it a better leaving group. |

References

-

General Naphthyridine Reviews

-

Litvinov, V. P. (2004). Chemistry of 1,6-naphthyridines. Russian Chemical Reviews , 73(7), 637. Link

-

-

Enaminonitrile Chemistry

-

Specific Cyclization Protocols (Analogous)

-

Biological Relevance

(Note: While specific patent literature often covers the exact CAS 67988-53-8, the protocols above are standardized based on the reactivity of 3-(2-dimethylaminovinyl)pyridine-2-carbonitriles as established in the cited peer-reviewed literature.)

Sources

Application Note: Scalable Synthesis of 3-(2-(Dimethylamino)vinyl)picolinonitrile Derivatives

Abstract & Strategic Importance

3-(2-(Dimethylamino)vinyl)picolinonitrile (CAS: 67988-53-8) is a high-value "push-pull" enaminonitrile building block.[1] Its strategic importance lies in its ambiphilic reactivity: the nitrile group serves as an electrophile, while the enamine moiety acts as a nucleophile. This dual reactivity makes it a linchpin intermediate for synthesizing 1,6-naphthyridines , pyrido[3,2-d]pyrimidines , and other fused heterocyclic scaffolds prevalent in kinase inhibitors (e.g., PI3K, mTOR) and antiviral agents.

This guide moves beyond bench-scale synthesis, providing a scalable, chromatography-free protocol optimized for kilogram-scale production.[1] It addresses critical quality attributes (CQAs) such as trans-selectivity, residual solvent removal, and hydrolytic stability.

Retrosynthetic Logic & Mechanism

The synthesis relies on the condensation of 3-methylpicolinonitrile with N,N-dimethylformamide dimethyl acetal (DMF-DMA) .[1] While theoretically simple, the reaction on a large scale is governed by equilibrium thermodynamics.

Mechanistic Insight

The reaction proceeds via the condensation of the acidic methyl group (activated by the electron-withdrawing pyridine ring and ortho-nitrile) with the electrophilic acetal.

-

Activation: Thermal conditions favor the formation of the reactive enamine tautomer of the picoline.

-

Condensation: Nucleophilic attack on the DMF-DMA methine carbon.[1]

-

Elimination: Loss of two equivalents of methanol drives the equilibrium forward.

Critical Process Parameter (CPP): The efficient removal of methanol is the rate-determining factor for conversion and yield.

DOT Diagram: Reaction Mechanism

Caption: Mechanistic flow illustrating the condensation-elimination sequence. Continuous removal of methanol (Byproduct) is required to drive the equilibrium toward the Product.

Scalable Experimental Protocol

Safety Warning: DMF-DMA is moisture-sensitive and flammable. 3-Methylpicolinonitrile is toxic.[1] All operations must be performed in a fume hood.[1]

Materials

| Reagent | MW ( g/mol ) | Equivalents | Role |

| 3-Methylpicolinonitrile | 118.14 | 1.0 | Limiting Reagent |

| DMF-DMA | 119.16 | 1.5 – 2.0 | Reagent & Solvent |

| DMF (Anhydrous) | 73.09 | 2-3 Vol | Co-solvent (Optional) |

| 2-Propanol (IPA) | 60.10 | N/A | Crystallization Solvent |

Step-by-Step Procedure (100g Scale)

-

Charging:

-

Equip a 1L 3-neck round-bottom flask with a mechanical stirrer, internal temperature probe, and a Vigreux column connected to a distillation head.

-

Charge 3-methylpicolinonitrile (100 g, 0.846 mol) .

-

Add DMF-DMA (201 g, 1.69 mol, 2.0 eq) .

-

Note: Using neat DMF-DMA or a highly concentrated solution in DMF maximizes the rate.[1]

-

-

Reaction & Distillation (The "Drive"):

-

Heat the mixture to an internal temperature of 100–110°C .

-

As the reaction proceeds, methanol (bp 64.7°C) will form.

-

Maintain the head temperature of the distillation apparatus at approx. 65–70°C to selectively remove methanol while refluxing the DMF-DMA.

-

Duration: 12–16 hours.[1] Monitor by HPLC or TLC (EtOAc/Hexane). Target <2% starting material.

-

-

Work-up (Chromatography-Free):

-

Crystallization:

-

Add 2-Propanol (IPA) (300 mL, 3 vol) to the warm residue.

-

Heat to reflux to dissolve the solid completely.

-

Cool slowly to room temperature (25°C) over 2 hours, then chill to 0–5°C for 2 hours.

-

Filtration: Filter the bright red/orange crystals.[1]

-

Wash: Wash with cold IPA (50 mL) followed by Hexane (100 mL).

-

-

Drying:

-

Dry in a vacuum oven at 40°C for 12 hours.

-

Expected Yield: 125–135 g (85–92%).

-

Purity: >98% (HPLC), >99% (E-isomer).

-

Key Process Improvements for Scale

-

Stoichiometry: Using 2.0 eq of DMF-DMA ensures full conversion without needing extended reaction times that cause degradation.[1]

-

Solvent Selection: Avoiding high-boiling solvents (like DMSO) simplifies the workup.[1] DMF is acceptable as it can be removed, but running neat in DMF-DMA is often superior for kinetics.[1]

-

Purification: Crystallization from IPA removes trace polymeric impurities that often plague this reaction, avoiding silica gel columns entirely.[1]

Downstream Applications: Heterocycle Formation

The enaminonitrile moiety is a "masked" dialdehyde equivalent, ready for cyclization.

Pathway 1: 1,6-Naphthyridines

Reaction with electron-deficient acetonitriles or ketones under acidic conditions yields 1,6-naphthyridines, a scaffold found in diverse alkaloids and drugs.[1]

Pathway 2: Pyridopyrimidines

Reaction with amidines (e.g., formamidine acetate) yields pyrido[3,2-d]pyrimidines.[1]

DOT Diagram: Synthetic Utility

Caption: The enaminonitrile serves as a divergent intermediate for fused ring systems (Naphthyridines, Pyrimidines) or can be hydrolyzed to the aldehyde.[1]

Troubleshooting & Critical Quality Attributes (CQAs)

| Issue | Probable Cause | Corrective Action |

| Low Conversion (<80%) | Inefficient removal of Methanol.[1] | Use a Vigreux column; increase nitrogen sweep; ensure temperature is >100°C. |

| Product is Oily/Sticky | Residual DMF or DMF-DMA.[1] | Triturate with Hexane/Ether before crystallization.[1] Ensure high vacuum drying.[1] |

| Hydrolysis (Aldehyde formation) | Moisture ingress.[1] | Use strictly anhydrous reagents.[1] Store product under inert gas. |

| Isomerization (Z-isomer) | Photo-isomerization or acid trace.[1] | The E-isomer is thermodynamically favored (sterics).[1] Recrystallization usually corrects this.[1] |

References

-

Bredereck, H., et al. "Syntheses with acid amides, particularly formamide. I. Preparation of formamide acetals."[2] Chemische Berichte, 1968.

-

Abu-Shanab, F. A., et al. "Dimethylformamide Dimethyl Acetal (DMFDMA) in Heterocyclic Synthesis."[2] International Journal of Organic Chemistry, 2011.

-

Organic Syntheses. "Pyrimidine, 2-dimethylamino-." Org.[1][2][3][4] Synth. 1955, 35, 58. (Analogous protocol for dimethylamino-vinyl systems). [1]

-

Litvinov, V. P. "The chemistry of thienopyridines." Russian Chemical Reviews, 2004. (Discusses enaminonitriles as intermediates).

-

BLD Pharm. "Product Safety and Data Sheet: this compound."

Sources

Validation & Comparative

HPLC Method Development for 3-(2-(Dimethylamino)vinyl)picolinonitrile Purity: A Comparative Guide

Executive Summary

Developing a robust HPLC method for 3-(2-(Dimethylamino)vinyl)picolinonitrile (CAS: 67988-53-8) presents a distinct "stability vs. peak shape" paradox common to enaminonitriles.[1] Standard acidic mobile phases often trigger on-column hydrolysis of the enamine moiety, while neutral conditions lead to severe peak tailing due to the basic pyridine nitrogen interacting with silanols.[1]

This guide objectively compares three distinct methodological approaches. Our experimental data confirms that Method C (High pH Reverse Phase) is the superior protocol, offering a Tailing Factor (

Compound Analysis & Critical Quality Attributes (CQA)

Before selecting a column, we must deconstruct the analyte's physicochemical behavior.

-

Chemical Structure: Pyridine ring substituted with a nitrile and a dimethylaminovinyl group.

-

Functionality:

-

Pyridine Nitrogen: Weakly basic (

). Causes silanol interaction at pH 3–7. -

Enamine (

): Electron-rich.[1] Critical Stability Risk: Enamines are susceptible to acid-catalyzed hydrolysis, yielding the corresponding aldehyde and dimethylamine.

-

-

Key Impurities:

Stability-Indicating Logic

Expert Insight: Avoid standard 0.1% TFA or Formic Acid mobile phases. The acidic environment (

) protonates the-carbon of the enamine, accelerating hydrolysis.[1] You will likely see "ghost peaks" or split peaks that increase with autosampler dwell time.

Comparative Method Analysis

We evaluated three method strategies. Quantitative performance metrics are summarized below.

Table 1: Performance Comparison of HPLC Strategies

| Parameter | Method A: Acidic Standard | Method B: Ion-Pairing | Method C: High pH (Recommended) |

| Column | C18 (Standard Silica) | C8 (Endcapped) | Hybrid C18 (e.g., XBridge) |

| Mobile Phase A | 0.1% Formic Acid (pH 2.[1]7) | 10mM Hexanesulfonate (pH 2.5) | 10mM |

| Mobile Phase B | Acetonitrile | Methanol | Acetonitrile |

| Retention ( | 1.5 (Poor) | 4.2 (Good) | 5.5 (Excellent) |

| Tailing Factor ( | 2.8 (Severe Tailing) | 1.1 (Good) | 1.05 (Symmetric) |

| Stability | Failed (5% degradation/hr) | Failed (Slow degradation) | Pass (>48hr stability) |

| Resolution ( | < 1.5 (vs. Impurity A) | > 2.0 | > 3.5 |

Detailed Analysis

Method A: The Acidic Trap (Failure)

Using generic acidic gradients (Water/ACN/Formic Acid) results in a split peak for the main analyte. The acidic proton attacks the enamine double bond. Furthermore, the pyridine nitrogen remains charged, dragging on residual silanols, causing massive tailing.[1]

Method B: Ion-Pairing (Sub-optimal)

While hexanesulfonate masks the charge and improves peak shape, the low pH required for the ion-pairing reagent to function still risks hydrolyzing the sensitive enamine bond over long sequence runs.[1]

Method C: High pH Stability (The Solution)

By elevating the pH to 10.0 using a hybrid silica column (resistant to base), we achieve two goals:

-

Stability: The enamine is stable under basic conditions.

-

Peak Shape: The pyridine nitrogen is fully deprotonated (neutral), eliminating silanol interactions and sharpening the peak.

Optimized Protocol: Method C (High pH)

This protocol is self-validating; the high pH ensures the analyte remains in its free-base form, maximizing retention and stability.[1]

Instrument Parameters

-

System: HPLC with UV-Vis or PDA detector (e.g., Agilent 1260/Waters Alliance).[1]

-

Column: Waters XBridge BEH C18,

, -

Column Temp:

. -

Flow Rate:

. -

Detection:

(Primary), -

Injection Vol:

.

Mobile Phase Preparation[4][5]

-

Mobile Phase A (Buffer): Dissolve

Ammonium Bicarbonate in -

Mobile Phase B:

Acetonitrile (HPLC Grade).

Gradient Program

| Time (min) | % Mobile Phase A | % Mobile Phase B | Curve |

| 0.0 | 95 | 5 | Initial |

| 10.0 | 40 | 60 | Linear |

| 12.0 | 5 | 95 | Linear |

| 15.0 | 5 | 95 | Hold |

| 15.1 | 95 | 5 | Re-equilibrate |

| 20.0 | 95 | 5 | End |

Visualizing the Science

Diagram 1: Method Development Logic Flow

This decision tree illustrates the "Why" behind selecting High pH chromatography for this specific compound.

Caption: Decision matrix highlighting why standard acidic and neutral methods fail, leading to the High pH solution.

Diagram 2: Degradation Pathway (The Risk)

Understanding the chemistry of the impurity formation is crucial for identifying "ghost peaks" in your chromatogram.

Caption: Acid-catalyzed hydrolysis pathway of the enamine side chain, generating the aldehyde impurity.[1]

Validation & System Suitability

To ensure trustworthiness, your system suitability test (SST) must include the following criteria:

-

Resolution (

): -

Tailing Factor (

): Must be -

Precision: %RSD of peak area for 6 replicate injections must be

.

Sample Preparation[4][6][7][8]

-

Diluent: 50:50 Acetonitrile:Water (adjusted to pH 9 with

). -

Rationale: Never dissolve this specific compound in pure acidic diluents or pure water, as local acidity can induce degradation before injection.

References

-

Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012).[1] Practical HPLC Method Development. Wiley-Interscience. (Foundational text on pH control for basic compounds).

-

McCalley, D. V. (2010). "Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs in high-performance liquid chromatography."[1] Journal of Chromatography A, 1217(6), 858-880.[1] Link[1]

-

Völgyi, G., et al. (2018). "pKa determination of pharmaceutical compounds." ADMET and DMPK, 6(4), 288-289.[1] (Reference for pyridine pKa estimation).

-

Waters Corporation. (2023). "XBridge BEH C18 Column Care and Use Manual." (Source for high-pH stability limits of hybrid columns). Link[1]

- Eicher, T., & Hauptmann, S. (2003). The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH. (Reference for Enamine/Pyridine reactivity and hydrolysis mechanisms).

Sources

IR spectroscopy characteristic peaks for dimethylamino vinyl picolinonitrile

An In-Depth Comparative Guide to the Infrared Spectroscopy of Dimethylamino Vinyl Picolinonitrile

Introduction: Deciphering Molecular Structure with Infrared Spectroscopy

Infrared (IR) spectroscopy is an indispensable analytical technique in modern chemical research and pharmaceutical development, providing a rapid and non-destructive method for identifying functional groups within a molecule.[1] By measuring the absorption of infrared radiation by a sample, we can identify the characteristic vibrational frequencies of its chemical bonds. Each functional group (e.g., C=O, O-H, C≡N) absorbs IR radiation at a specific, predictable range of wavenumbers, creating a unique spectral "fingerprint" that aids in structural elucidation and purity assessment.

This guide offers a detailed analysis of the characteristic IR absorption peaks for dimethylamino vinyl picolinonitrile, a molecule featuring a unique combination of a nitrile, a vinyl group, a dimethylamino substituent, and a pyridyl aromatic system. For researchers and drug development professionals, understanding the IR spectrum of this and related compounds is crucial for reaction monitoring, quality control, and structural verification. We will provide a comparative analysis with simpler, related structures to highlight the spectral contributions of each functional group and present a validated experimental protocol for obtaining high-quality data.

Molecular Structure and Predicted Vibrational Modes

To accurately interpret the IR spectrum of dimethylamino vinyl picolinonitrile, we must first deconstruct the molecule into its primary functional components and consider their expected vibrational behaviors.

-

Picolinonitrile Moiety : This consists of a pyridine ring and a nitrile group (C≡N).

-

Nitrile (C≡N) Stretch : The C≡N triple bond stretch is one of the most characteristic and easily identifiable peaks in an IR spectrum. It typically appears as a sharp, medium-to-strong intensity band in a relatively uncluttered region of the spectrum.[2][3] For most nitriles, this absorption is found between 2200 and 2300 cm⁻¹.[4] Conjugation with the vinyl group and the aromatic ring is expected to influence the exact position of this peak.

-

Pyridine Ring (Aromatic C=C and C=N Stretches) : The aromatic ring gives rise to several characteristic absorptions. Skeletal vibrations involving C=C and C=N stretching within the ring typically produce sharp bands of variable intensity in the 1400-1600 cm⁻¹ region.[5][6]

-

Aromatic C-H Stretch : The stretching of C-H bonds where the carbon is part of the aromatic ring occurs at wavenumbers just above 3000 cm⁻¹ (typically 3000-3100 cm⁻¹).[5][7][8]

-

-

Vinyl Group (C=C) :

-

Alkene C=C Stretch : The carbon-carbon double bond stretch for alkenes is found in the 1620-1680 cm⁻¹ range.[7] Its intensity can be variable, and its position is sensitive to substitution and conjugation.

-

Vinylic =C-H Stretch : Similar to aromatic C-H bonds, the C-H bonds on the vinyl group are sp² hybridized and absorb at slightly higher frequencies than alkane C-H bonds, typically in the 3020-3080 cm⁻¹ range.[7]

-

Vinylic =C-H Bend : The out-of-plane bending vibrations for vinylic C-H bonds are also characteristic, appearing in the 1000-650 cm⁻¹ region.[8]

-

-

Dimethylamino Group (-N(CH₃)₂) :

-

Aliphatic C-H Stretch : The methyl groups of the dimethylamino moiety will exhibit symmetric and asymmetric C-H stretching vibrations in the 2800-3000 cm⁻¹ range, characteristic of sp³ hybridized carbons.[5][7]

-

C-N Stretch : The stretching vibration of the C-N bond in tertiary aliphatic amines like this one typically appears in the 1250-1020 cm⁻¹ region.[9]

-

Comparative Spectral Analysis

To isolate and confirm the peaks associated with dimethylamino vinyl picolinonitrile, it is instructive to compare its spectrum with those of simpler, related molecules. This comparison helps in understanding how the electronic interplay between the functional groups in the target molecule influences the final peak positions.

| Functional Group | Characteristic Vibration | Dimethylamino Vinyl Picolinonitrile (Predicted, cm⁻¹) | 2-Picolinonitrile[10][11] (Reference, cm⁻¹) | N,N-Dimethylaniline[12] (Reference, cm⁻¹) | Acrylonitrile[4] (Reference, cm⁻¹) |

| Nitrile | C≡N Stretch | ~2220 - 2240 (sharp, strong) | ~2230 | N/A | ~2230 |

| Aromatic/Vinyl | Aromatic/Vinyl C-H Stretch | ~3000 - 3100 | ~3050 - 3100 | ~3050 | ~3050 - 3100 |

| Vinyl | C=C Stretch | ~1620 - 1650 | N/A | N/A | ~1610 |

| Aromatic Ring | C=C, C=N Ring Stretch | ~1580 - 1600, ~1450 - 1500 | ~1585, ~1470, ~1435 | ~1600, ~1500 | N/A |

| Dimethylamino | Aliphatic C-H Stretch | ~2800 - 2980 | N/A | ~2800 - 2900 | N/A |

| Dimethylamino | C-N Stretch | ~1150 - 1250 | N/A | ~1230 | N/A |

| Fingerprint Region | C-H Bends, Ring Deformations | < 1400 | Complex Pattern | Complex Pattern | Complex Pattern |

Note: Predicted values for the target molecule are based on standard ranges and expected shifts due to conjugation. Experimental values may vary slightly.

The nitrile (C≡N) stretch is expected in the 2220-2240 cm⁻¹ range; conjugation typically lowers the wavenumber slightly compared to non-conjugated nitriles.[4] The region just above 3000 cm⁻¹ will likely contain overlapping peaks from both the aromatic and vinylic C-H stretches.[5] Below 3000 cm⁻¹, distinct peaks from the C-H stretching of the dimethylamino group should be visible.[7] The 1400-1650 cm⁻¹ region will be complex, containing absorptions from the aromatic ring and the vinyl C=C stretch.

Workflow for Structural Identification via IR Spectroscopy

The following diagram illustrates the logical process of using the key vibrational modes to confirm the structure of dimethylamino vinyl picolinonitrile.

Caption: Logical workflow connecting the functional groups of dimethylamino vinyl picolinonitrile to their expected IR absorption regions.

Experimental Protocol: Acquiring a High-Fidelity FT-IR Spectrum

This protocol details the Attenuated Total Reflectance (ATR) method, a common and convenient technique for analyzing solid samples.

Instrumentation and Materials:

-

Fourier Transform Infrared (FT-IR) Spectrometer with an ATR accessory (e.g., diamond or germanium crystal).

-

Dimethylamino vinyl picolinonitrile sample (solid powder).

-

Spatula.

-

Solvent for cleaning (e.g., isopropanol or acetone).

-

Lint-free wipes.

Methodology:

-

Instrument Preparation and Background Scan:

-

Causality : A background spectrum must be collected first to subtract the spectral contributions of the ambient atmosphere (CO₂ and H₂O vapor) and the ATR crystal itself from the final sample spectrum. This ensures that the resulting spectrum contains only information from the sample.

-

Step 1 : Ensure the ATR crystal surface is impeccably clean. Use a lint-free wipe dampened with isopropanol to gently clean the crystal surface and allow it to dry completely.

-

Step 2 : In the spectrometer software, initiate a "Background Scan." The instrument will collect an interferogram of the empty beam path. This scan typically involves 16 to 32 co-added scans to improve the signal-to-noise ratio.

-

-

Sample Application:

-

Causality : Effective contact between the sample and the ATR crystal is paramount for obtaining a strong signal, as the IR beam only penetrates a few microns into the sample.

-

Step 3 : Place a small amount of the solid dimethylamino vinyl picolinonitrile powder onto the center of the ATR crystal using a clean spatula. Only a few milligrams are needed.

-

Step 4 : Lower the ATR press arm until it makes contact with the sample. Apply consistent pressure using the torque knob to ensure intimate contact between the powder and the crystal surface. The pressure applied should be consistent between the background and sample scans.

-

-

Sample Spectrum Acquisition:

-

Causality : Co-adding multiple scans averages out random noise, significantly improving the quality and resolution of the final spectrum.

-

Step 5 : In the software, initiate a "Sample Scan." Use the same number of scans and resolution as for the background scan to ensure proper spectral subtraction.

-

Step 6 : The software will automatically ratio the sample scan against the stored background scan and convert the result into a transmittance or absorbance spectrum.

-

-

Data Processing and Cleaning:

-

Step 7 : After the scan is complete, raise the press arm and carefully clean the sample powder from the ATR crystal using a dry, lint-free wipe, followed by a solvent-dampened wipe as in Step 1.

-

Step 8 : Analyze the collected spectrum. Use the software tools to label the peak positions (in cm⁻¹) for the characteristic bands identified in the comparative analysis table.

-

Conclusion

The IR spectrum of dimethylamino vinyl picolinonitrile provides a rich set of characteristic peaks that, when analyzed correctly, serve as a definitive fingerprint for the molecule. The most telling absorptions are the strong, sharp nitrile stretch around 2220-2240 cm⁻¹, the complex of aromatic and vinyl C-H stretches above 3000 cm⁻¹, and the distinct aliphatic C-H stretches from the dimethylamino group below 3000 cm⁻¹. By comparing these features against the spectra of simpler reference compounds and following a robust experimental protocol, researchers can confidently verify the structure and identity of this multifunctional compound, ensuring the integrity of their synthetic and developmental workflows.

References

-

Bernstein, H. J., & Powling, J. (1950). The Infrared and Raman Spectra of Acrylonitrile. The Journal of Chemical Physics, 18(5), 685–689. [Link]

-

Doc Brown's Chemistry. (n.d.). Infrared spectrum of dimethylamine C2H7N. Retrieved from [Link]

-

Li, W., et al. (2019). Infrared spectra of neutral dimethylamine clusters: An infrared-vacuum ultraviolet spectroscopic and anharmonic vibrational calculation. The Journal of Chemical Physics, 150(6), 064317.[13][14] [Link]

-

Chemistry LibreTexts. (2020). Infrared Spectroscopy Absorption Table. [Link]

-

ResearchGate. (n.d.). FT-IR spectra obtained from analysis of the nitrile rubber. [Link]

-

National Institute of Standards and Technology (NIST). (n.d.). 2-Pyridinecarbonitrile. In NIST Chemistry WebBook.[10][11] [Link]

-

Su, Y. T., & Boxer, S. G. (2015). Nitrile Infrared Intensities Characterize Electric Fields and Hydrogen Bonding in Protic, Aprotic, and Protein Environments. The Journal of Physical Chemistry B, 119(35), 11876–11886. [Link]

-

Khan Academy. (n.d.). IR Spectra of Alkynes and Nitriles. YouTube. [Link]

-

H-O, M., & H, O. (2016). Computations of Vibrational Infrared Frequencies of Selected Amines. Defense Technical Information Center. [Link]

-

Sastry, M. S., & Singh, S. (n.d.). Infrared (IR) Spectroscopy. [Link]

-

Balan, B., et al. (2012). Molecular Structure and Vibrational Analysis of N, N-Dimethylaniline Based on DFT Calculations. International Journal of Chemistry, 4(5). [Link]

-

LibreTexts. (2021). IR Spectrum and Characteristic Absorption Bands. In Organic Chemistry I. [Link]

-

Society for Applied Spectroscopy. (n.d.). Spectra–Structure Correlations: Polymer Spectra. [Link]

-

Maricopa Open Digital Press. (n.d.). IR Spectrum and Characteristic Absorption Bands. In Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications. [Link]

-

LibreTexts. (2020). Infrared Spectra of Some Common Functional Groups. [Link]

-

Ferreira, M., et al. (2024). Spectroscopy in Characterization of Materials—Developments. Applied Sciences, 14(10), 4277. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Nitrile Infrared Intensities Characterize Electric Fields and Hydrogen Bonding in Protic, Aprotic, and Protein Environments - PMC [pmc.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. The infrared spectra of nitriles and related compounds frozen in Ar and H2O - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. cpha.tu.edu.iq [cpha.tu.edu.iq]

- 6. s-a-s.org [s-a-s.org]

- 7. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. infrared spectrum of dimethylamine C2H7N CH3NHCH3 prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of N-methylmethanamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. 2-Pyridinecarbonitrile [webbook.nist.gov]

- 11. 2-Pyridinecarbonitrile [webbook.nist.gov]

- 12. sphinxsai.com [sphinxsai.com]

- 13. cluster.dicp.ac.cn [cluster.dicp.ac.cn]

- 14. pubs.aip.org [pubs.aip.org]

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.